NiCur

説明

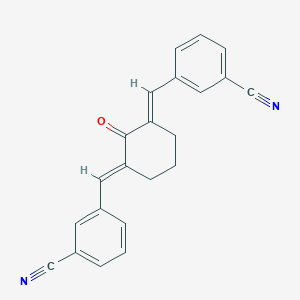

Structure

3D Structure

特性

分子式 |

C22H16N2O |

|---|---|

分子量 |

324.4 g/mol |

IUPAC名 |

3-[(E)-[(3E)-3-[(3-cyanophenyl)methylidene]-2-oxocyclohexylidene]methyl]benzonitrile |

InChI |

InChI=1S/C22H16N2O/c23-14-18-6-1-4-16(10-18)12-20-8-3-9-21(22(20)25)13-17-5-2-7-19(11-17)15-24/h1-2,4-7,10-13H,3,8-9H2/b20-12+,21-13+ |

InChIキー |

LENALXRGKSPEKI-ZIOPAAQOSA-N |

異性体SMILES |

C1C/C(=C\C2=CC(=CC=C2)C#N)/C(=O)/C(=C/C3=CC(=CC=C3)C#N)/C1 |

正規SMILES |

C1CC(=CC2=CC(=CC=C2)C#N)C(=O)C(=CC3=CC(=CC=C3)C#N)C1 |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

NiCur |

製品の起源 |

United States |

Foundational & Exploratory

A Technical Guide to the Synthesis of Nickel-Copper (NiCu) Bimetallic Nanoparticles

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the fundamental principles and common methodologies for the synthesis of nickel-copper (NiCu) bimetallic nanoparticles. NiCu nanoparticles are of significant interest in biomedical applications due to their unique and tunable magnetic properties, chemical stability, and biocompatibility.[1][2] This document details several prevalent synthesis techniques, offering comprehensive experimental protocols and summarizing the key parameters that influence the final nanoparticle characteristics.

Core Principles of Nanoparticle Synthesis

The formation of NiCu nanoparticles, like other colloidal nanomaterials, is governed by a two-stage process: nucleation and growth . Initially, the reduction of nickel (Ni²⁺) and copper (Cu²⁺) metal salt precursors in a solution leads to the formation of zero-valent metal atoms. When the concentration of these atoms reaches a state of supersaturation, they rapidly coalesce to form small, stable clusters or nuclei. In the subsequent growth phase, these nuclei enlarge as more metal atoms deposit onto their surface.

The final size, shape, composition, and crystallinity of the nanoparticles are critically dependent on the ability to control the kinetics of these two stages.[3] Key to this control is the careful selection of:

-

Metal Precursors: Typically metal salts like nitrates, chlorides, or acetylacetonates.

-

Reducing Agents: Chemicals that provide electrons to reduce the metal cations (e.g., hydrazine, sodium borohydride, polyols).

-

Capping Agents/Stabilizers: Surfactant molecules that adsorb to the nanoparticle surface to prevent aggregation and control growth (e.g., polyvinylpyrrolidone (PVP), oleic acid, oleylamine).[1][4]

-

Solvent/Reaction Medium: The medium in which the reaction takes place.

-

Reaction Conditions: Parameters such as temperature, pressure, pH, and reaction time.

Common Synthesis Methodologies

Several methods have been established for the synthesis of NiCu nanoparticles, each offering distinct advantages in controlling particle properties. The most prominent techniques include the polyol method, chemical co-reduction, and the microemulsion method.

Polyol Synthesis

The polyol method is a versatile technique where a poly-alcohol, such as ethylene glycol (EG) or diethylene glycol, serves as both the solvent and a mild reducing agent at elevated temperatures.[3][5] This method is valued for its ability to produce nanoparticles with a narrow size distribution and controlled morphology. The addition of a base, like sodium hydroxide (NaOH), can catalyze the reduction, while capping agents like PVP are often used to prevent agglomeration.[4]

Caption: General workflow for NiCu nanoparticle synthesis via the polyol method.

This protocol is adapted from a procedure for synthesizing Cu/Ni alloy nanospheres and can be adjusted to achieve different compositions and sizes.[2][6]

-

Preparation of Reaction Mixture: In a three-neck flask equipped with a condenser and a magnetic stirrer, add 2 mmol of copper(II) acetylacetonate (Cu(acac)₂) and 2 mmol of nickel(II) acetylacetonate (Ni(acac)₂) to 40 mL of oleylamine (OAm).

-

Addition of Co-Surfactant: Add a specific volume of trioctylphosphine (TOP) to the mixture. The volume of TOP is a critical parameter for controlling the final particle size (e.g., 1-6 mL).

-

Degassing: Heat the mixture to 120°C under vacuum for 30 minutes to remove water and oxygen.

-

Reaction: Under a nitrogen or argon atmosphere, increase the temperature to 250°C and maintain it for 1 hour. The solution color will change, indicating the formation of nanoparticles.

-

Purification:

-

Cool the reaction mixture to room temperature.

-

Add 40 mL of ethanol to precipitate the nanoparticles.

-

Separate the nanoparticles by centrifugation at 8000 rpm for 10 minutes.

-

Wash the product repeatedly with a mixture of hexane and ethanol (1:3 v/v) to remove excess OAm and TOP.

-

Redisperse the final product in a nonpolar solvent like hexane or chloroform.

-

| Ni Precursor | Cu Precursor | Ni:Cu Ratio | Solvent | Capping Agent | Temp (°C) | Particle Size (nm) | Reference |

| Ni(acac)₂ | Cu(acac)₂ | 1:1 | Oleylamine | Oleylamine, TOP | 250 | 6.9 - 27.3 | [2][6] |

| Nickel Acetate | - | 1:0 | Ethylene Glycol | Ethylene Glycol | 154 - 192 | 13 - 38 | [7] |

| Nickel Nitrate | - | 1:0 | Ethylene Glycol | PVP | - | 2.2 - 3.4 | [8] |

Note: Particle size in the first entry was tuned by varying the volume of TOP. Particle size in the second entry was controlled by adjusting the pH from 10.5 to 6.5.

Chemical Co-Reduction

This "bottom-up" approach is one of the most common and straightforward methods for synthesizing metallic nanoparticles. It involves the simultaneous reduction of Ni²⁺ and Cu²⁺ ions from their respective salts in a solution using a strong reducing agent.[9] Sodium borohydride (NaBH₄) and hydrazine hydrate (N₂H₄·H₂O) are frequently used for this purpose due to their high reduction potential.[10][11] A capping agent is essential to control the particle size and prevent agglomeration.

Caption: General workflow for NiCu nanoparticle synthesis via chemical co-reduction.

This protocol is based on a method for Cu nanoparticles and can be adapted for NiCu synthesis by using a mixture of nickel and copper salts.[9]

-

Precursor Solution: Prepare an aqueous solution containing the desired molar ratio of Nickel(II) chloride (NiCl₂·6H₂O) and Copper(II) chloride (CuCl₂·2H₂O). For example, dissolve 0.01 M of total metal salts in 50 mL of deionized water.

-

Stabilizer Addition: Add polyvinylpyrrolidone (PVP) to the precursor solution to act as a stabilizer. The concentration of PVP influences the final particle size; a typical starting point is a PVP/metal molar ratio of 10:1. Stir until fully dissolved.

-

Reducing Agent Solution: Separately, prepare a fresh aqueous solution of sodium borohydride (NaBH₄). The molar ratio of the reducing agent to the metal precursor is critical; a ratio of 2:1 (NaBH₄:total metal ions) is a common starting point.

-

Reduction Reaction: Place the precursor solution in an ice bath under vigorous magnetic stirring. Add the NaBH₄ solution dropwise. A color change to dark brown or black indicates the formation of nanoparticles.

-

Purification:

-

After the reaction is complete (typically 30 minutes), collect the nanoparticles by centrifugation (e.g., 10,000 rpm for 20 minutes).

-

Discard the supernatant and wash the nanoparticle pellet multiple times with deionized water and ethanol to remove unreacted reagents and byproducts.

-

Dry the purified nanoparticles in a vacuum oven at a low temperature (e.g., 40-50°C).

-

| Precursors | Reductant | Stabilizer | Reductant/Metal Ratio | Resulting Size (nm) | Morphology | Reference |

| CuCl₂ | NaBH₄ | PVP | 2.6 | ~7 | Semispherical | [9] |

| NiCl₂ | Hydrazine | Starch | - | - | Spherical | [11] |

| Au-Ni-Cu Salts | NaBH₄ | - | - | - | Alloyed | [12] |

Microemulsion Method

The microemulsion technique utilizes a thermodynamically stable, isotropic dispersion of two immiscible liquids (e.g., water and oil) stabilized by a surfactant film at the interface. For nanoparticle synthesis, water-in-oil (w/o) microemulsions, also known as reverse micelles, are commonly employed.[13][14] The aqueous cores of these reverse micelles act as nanoreactors. By mixing two identical microemulsions, one containing the metal precursors and the other the reducing agent, the droplets collide and coalesce, initiating the reaction within a confined space. This spatial confinement allows for excellent control over particle size and produces highly monodisperse nanoparticles.[15]

Caption: General workflow for NiCu nanoparticle synthesis via the microemulsion method.

This protocol is based on a method for synthesizing nickel nanoparticles and can be adapted for NiCu bimetallic systems.[13]

-

Microemulsion Preparation:

-

Microemulsion A (Precursors): Prepare a water-in-oil microemulsion by mixing an oil phase (e.g., cyclohexane), a surfactant (e.g., CTAB - cetyltrimethylammonium bromide), and a co-surfactant (e.g., n-hexanol). Then, add an aqueous solution of NiCl₂ and CuCl₂ to form the reverse micelles.

-

Microemulsion B (Reducing Agent): Prepare a second, identical microemulsion, but add an aqueous solution of the reducing agent (e.g., hydrazine) instead of the metal salts.

-

-

Reaction: Combine Microemulsion A and Microemulsion B in a reaction vessel at a controlled temperature (e.g., 73°C) with constant stirring. The reaction is initiated as the droplets collide and their contents mix.

-

Purification:

-

After the reaction is complete, break the microemulsion by adding a polar solvent like acetone or ethanol. This will cause the nanoparticles to precipitate.

-

Collect the nanoparticles via centrifugation.

-

Wash the collected product thoroughly with ethanol and/or methanol to remove the oil, surfactant, and any unreacted species.

-

Dry the final nanoparticle powder under vacuum.

-

| Surfactant | Co-Surfactant | Oil Phase | Reductant | Temp (°C) | Particle Size (nm) | Comments | Reference |

| CTAB | n-Hexanol | - | Hydrazine | 73 | ~4.6 | Size affected by CTAB/n-hexanol ratio | [13] |

| Triton X-100 | n-Hexanol | Cyclohexane | - | 450 (calcined) | >10 | Size increases with water/surfactant ratio | [15] |

| Aerosol-OT | - | - | - | - | - | Narrow size distribution within microemulsion regime | [16] |

Influence of Synthesis Parameters on Nanoparticle Properties

The ability to tune the properties of NiCu nanoparticles stems from the sensitivity of the nucleation and growth processes to various reaction parameters. Understanding these relationships is crucial for designing nanoparticles for specific applications.

References

- 1. Frontiers | Role of Biogenic Capping Agents in the Synthesis of Metallic Nanoparticles and Evaluation of Their Therapeutic Potential [frontiersin.org]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Polyol Synthesis: A Versatile Wet-Chemistry Route for the Design and Production of Functional Inorganic Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Polyvinylpyrrolidone (PVP) in nanoparticle synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. ysxbcn.com [ysxbcn.com]

- 10. Synthesis of core–shell NaBH4@M (M = Co, Cu, Fe, Ni, Sn) nanoparticles leading to various morphologies and hydrogen storage properties - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. [PDF] Synthesis of Nickel Nanoparticles in Water-in-Oil Microemulsions | Semantic Scholar [semanticscholar.org]

- 15. researchgate.net [researchgate.net]

- 16. journalirjpac.com [journalirjpac.com]

A Technical Guide to the Discovery and History of Nickel-Copper Nanoalloys

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide charts the discovery and historical development of nickel-copper (Ni-Cu) nanoalloys. From their theoretical underpinnings to the advent of sophisticated synthesis techniques, this document provides a comprehensive overview for researchers, scientists, and professionals in drug development. It details the evolution of synthesis methodologies, from early chemical reduction techniques to modern solvothermal and pulsed laser ablation methods. The guide summarizes key physicochemical properties, including catalytic activity and magnetic characteristics, with quantitative data presented in structured tables for comparative analysis. Detailed experimental protocols for seminal synthesis methods are provided, alongside Graphviz diagrams illustrating experimental workflows and key relationships, to offer a complete and practical resource for the scientific community.

Introduction: From Bulk Alloys to the Nanoscale

The history of nickel-copper alloys predates the formal discovery of nickel in 1751. Ancient Chinese civilizations utilized a naturally occurring alloy of nickel and copper, known as "pai thung" or "white copper," for coinage and ornamentation. However, the exploration of these materials at the nanoscale is a much more recent endeavor, driven by the unique size-dependent properties that emerge when dimensions are reduced to the 1-100 nanometer range. The transition from bulk Ni-Cu alloys to their nano-counterparts has unlocked a host of novel applications, particularly in the fields of catalysis and biomedicine, owing to their enhanced surface area-to-volume ratio and quantum effects. While a definitive "discovery" of Ni-Cu nanoalloys is difficult to pinpoint to a single event, the late 20th and early 21st centuries saw a surge in research focused on the synthesis and characterization of bimetallic nanoparticles, laying the groundwork for the field as we know it today.

The Dawn of Synthesis: Early Methodologies

The foundational techniques for producing Ni-Cu nanoalloys were largely adapted from methods used to synthesize other metallic nanoparticles. These early approaches focused on achieving control over size, composition, and morphology.

Chemical Reduction

One of the earliest and most widely adopted methods for synthesizing Ni-Cu nanoalloys is the chemical reduction of metal salts in a liquid medium. This technique involves the co-reduction of nickel and copper precursors in the presence of a reducing agent and often a stabilizing agent to prevent agglomeration of the newly formed nanoparticles.

Logical Relationship of Chemical Reduction Synthesis

Caption: Logical flow of the chemical reduction synthesis process for Ni-Cu nanoalloys.

Solvothermal Synthesis

The solvothermal method, a variation of the hydrothermal technique, involves a chemical reaction in a sealed vessel (autoclave) where the solvent is heated above its boiling point. This method allows for the synthesis of crystalline nanoalloys with controlled morphology by tuning parameters such as temperature, pressure, and reaction time.

Modern Synthesis Techniques and Experimental Protocols

Building upon the foundational methods, researchers have developed more sophisticated techniques to achieve greater control over the properties of Ni-Cu nanoalloys.

Pulsed Laser Ablation in Liquid (PLAL)

A top-down approach, PLAL involves irradiating a bulk Ni-Cu alloy target submerged in a liquid with a high-power pulsed laser. The intense laser pulses ablate the target, creating a plasma plume that rapidly cools and condenses in the liquid to form nanoparticles. This method offers the advantage of producing ligand-free, "clean" nanoalloys.

Experimental Protocols

-

Precursors: Nickel nitrate (Ni(NO₃)₂) and copper nitrate (Cu(NO₃)₂) are dissolved in ethylene glycol, which acts as both the solvent and a mild reducing agent.[1]

-

Reaction Conditions: The reaction is typically carried out at elevated temperatures, for instance, 140°C for an extended period (e.g., 39 hours) to facilitate the reduction of both metal ions.[1]

-

Product: The resulting product is a powder of bimetallic Ni-Cu particles. The composition can be controlled by the initial ratio of the metal salt precursors.[1]

-

Precursors: Nickel acetylacetonate (Ni(acac)₂) and copper acetylacetonate (Cu(acac)₂) are used as the metal sources.

-

Solvent and Stabilizer: A high-boiling point solvent such as oleylamine is often used, which also acts as a stabilizing agent to control particle growth and prevent aggregation.

-

Reaction Conditions: The reaction is conducted in a sealed autoclave at temperatures typically ranging from 200°C to 250°C for several hours.

-

Mechanism: The differential reduction kinetics of the two metal precursors can lead to the formation of core-shell structures, where one metal nucleates first to form the core, followed by the deposition of the second metal as a shell.

Experimental Workflow for Solvothermal Synthesis

Caption: A step-by-step workflow for the solvothermal synthesis of Ni-Cu nanoalloys.

Physicochemical Properties of Ni-Cu Nanoalloys

The properties of Ni-Cu nanoalloys are highly dependent on their size, composition, and structure (e.g., alloyed, core-shell). These parameters can be tuned during synthesis to optimize performance for specific applications.

Catalytic Activity

Ni-Cu nanoalloys have shown significant promise as catalysts in a variety of chemical reactions, including hydrogenation and oxidation processes. The synergistic effect between nickel and copper often leads to enhanced catalytic activity and selectivity compared to their monometallic counterparts.

Table 1: Catalytic Performance of Ni-Cu Nanoalloys in the Reduction of 4-Nitrophenol (4-NP)

| Catalyst | Ni:Cu Ratio | Particle Size (nm) | Reaction Time (min) | Conversion (%) | Reference |

| Ni/Cu Nanowires | 68.65:31.35 (wt%) | N/A | 4 | 98.65 | [2] |

| Ni Nanowires | 100:0 | N/A | 14 | 97.49 | [2] |

| Ni/Cu Core-Shell | 1:1 (molar) | ~50-200 | N/A | >3x increase in rate | [3] |

Magnetic Properties

The magnetic properties of Ni-Cu nanoalloys are of great interest, particularly for applications in data storage, magnetic resonance imaging (MRI), and drug delivery. The magnetic behavior can be tuned from ferromagnetic to superparamagnetic by controlling the size and composition of the nanoparticles. In bulk form, alloys with more than 56% nickel exhibit ferromagnetic properties at room temperature.

Table 2: Magnetic Properties of Ni-Cu Based Nanoparticles

| Material | Composition | Particle Size (nm) | Saturation Magnetization (emu/g) | Coercivity (Oe) | Reference |

| NiO:Cu | 13% Cu doping | 23 | ~1.5 | ~100 | |

| Ni Nanoparticles | Pure Ni | 24 | ~35 | ~200 | [4] |

| Ni Nanoparticles | Pure Ni | 200 | ~52 | ~100 | [4] |

Relationship between Composition, Size, and Magnetic Properties

Caption: Factors influencing the magnetic properties of Ni-Cu nanoalloys.

Applications in Drug Development and Beyond

The unique properties of Ni-Cu nanoalloys make them attractive candidates for various applications in drug development and other scientific fields.

-

Drug Delivery: Their magnetic properties can be exploited for targeted drug delivery, where an external magnetic field guides the nanoalloys (loaded with a therapeutic agent) to a specific site in the body.

-

Biocatalysis: Ni-Cu nanoalloys can be functionalized with enzymes or other biomolecules to create highly efficient and reusable biocatalysts for the synthesis of pharmaceuticals and other high-value chemicals.

-

Sensors: The catalytic and electronic properties of these nanoalloys are being explored for the development of sensitive and selective biosensors for the detection of various biomolecules.

Conclusion and Future Outlook

The journey of nickel-copper from ancient alloys to modern nanoalloys showcases the remarkable evolution of materials science. While significant progress has been made in the synthesis and characterization of Ni-Cu nanoalloys, the field continues to evolve. Future research will likely focus on developing more sustainable and scalable synthesis methods, achieving even finer control over their physicochemical properties, and exploring their full potential in cutting-edge applications, including personalized medicine and advanced catalysis. The continued investigation of these versatile nanomaterials promises to yield exciting discoveries and technological advancements.

References

In-Depth Technical Guide to the Fundamental Magnetic Properties of NiCu Nanoparticles

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core magnetic properties of Nickel-Copper (NiCu) nanoparticles. The unique magnetic characteristics of these bimetallic nanoparticles, which can be finely tuned by altering their composition and size, make them promising candidates for a range of biomedical applications, including targeted drug delivery and magnetic hyperthermia. This document summarizes key quantitative data, details common experimental protocols for their synthesis and characterization, and provides visual representations of key processes and concepts.

Core Magnetic Properties of NiCu Nanoparticles

The magnetic behavior of NiCu nanoparticles is intrinsically linked to their atomic composition (the ratio of nickel to copper) and their physical size. Nickel is a ferromagnetic material, while copper is diamagnetic. When combined at the nanoscale, the resulting alloy exhibits magnetic properties that can be modulated between these two extremes. Key magnetic parameters include saturation magnetization (Ms), coercivity (Hc), and the Curie temperature (Tc).

Saturation Magnetization (Ms): This represents the maximum magnetic moment of the material when all its magnetic domains are aligned in a strong magnetic field. In NiCu nanoparticles, the saturation magnetization is highly dependent on the nickel content. Generally, as the concentration of nickel increases, the saturation magnetization also increases.

Coercivity (Hc): This is a measure of the material's ability to resist demagnetization by an external magnetic field. The coercivity of NiCu nanoparticles is influenced by factors such as particle size, shape, and crystallinity. For nanoparticles, as the size decreases, they can transition from a multi-domain to a single-domain magnetic state, which can initially lead to an increase in coercivity. However, below a critical size, the nanoparticles become superparamagnetic, and the coercivity drops to nearly zero.[1]

Superparamagnetism: In very small ferromagnetic or ferrimagnetic nanoparticles, the magnetization can randomly flip direction under the influence of temperature.[1] When the particle size is small enough (typically below 20 nm for Ni), thermal energy is sufficient to overcome the magnetic anisotropy energy, leading to a net magnetization of zero in the absence of an external magnetic field.[1] This superparamagnetic behavior is highly desirable for biomedical applications as it prevents the aggregation of nanoparticles once the external magnetic field is removed.

Data Presentation:

The following tables summarize the quantitative relationship between the composition and size of NiCu nanoparticles and their fundamental magnetic properties as reported in various studies.

Table 1: Magnetic Properties of NiCu Nanoparticles as a Function of Composition

| Ni Atomic % | Cu Atomic % | Particle Size (nm) | Saturation Magnetization (Ms) (emu/g) | Coercivity (Hc) (Oe) |

| 100 | 0 | ~25 | ~55 | ~100-200 |

| 80 | 20 | ~30 | ~40 | ~150 |

| 67.5 | 32.5 | ~10-15 | ~25-35 | ~50-100 |

| 50 | 50 | ~20 | ~10-15 | ~20-50 |

| 20 | 80 | ~25 | ~1-5 | Nearly Superparamagnetic |

Note: The values presented in this table are approximate and can vary depending on the synthesis method and specific experimental conditions.

Table 2: Magnetic Properties of Ni Nanoparticles as a Function of Particle Size

| Particle Size (nm) | Saturation Magnetization (Ms) (emu/g) | Coercivity (Hc) (Oe) | Magnetic State |

| >50 | ~55 | >200 | Ferromagnetic (Multi-domain) |

| 30-50 | ~50-54 | ~200-300 | Ferromagnetic (Single-domain) |

| 20-30 | ~45-50 | ~100-200 | Ferromagnetic (Single-domain) |

| <20 | <45 | ~0 | Superparamagnetic |

Note: This data is for pure Nickel nanoparticles and serves as a reference for understanding the size effects in NiCu alloys. The transition to superparamagnetism is a key feature at smaller particle sizes.[1]

Experimental Protocols

The synthesis and magnetic characterization of NiCu nanoparticles involve several key experimental techniques. Below are detailed methodologies for common procedures.

Synthesis of NiCu Nanoparticles

2.1.1. Sol-Gel Method

The sol-gel method is a versatile wet-chemical technique used to produce solid materials from small molecules.[2][3] It allows for the synthesis of nanoparticles with high purity and homogeneity at relatively low temperatures.

Protocol:

-

Precursor Solution Preparation: Dissolve stoichiometric amounts of nickel nitrate hexahydrate (Ni(NO₃)₂·6H₂O) and copper nitrate trihydrate (Cu(NO₃)₂·3H₂O) in a solvent, typically ethanol or a mixture of ethanol and deionized water.

-

Chelating Agent Addition: Add a chelating agent, such as citric acid, to the precursor solution. The molar ratio of citric acid to metal ions is typically 1:1. Stir the solution continuously until a clear, homogeneous solution is formed.

-

Gel Formation: Add a cross-linking agent, such as ethylene glycol, to the solution. Heat the mixture to approximately 80-90°C with constant stirring. This will promote polymerization and result in the formation of a viscous gel.

-

Drying: Dry the gel in an oven at around 120°C for several hours to remove the solvent and other volatile components.

-

Calcination and Reduction: Calcine the dried gel at a specific temperature (e.g., 400-600°C) in a furnace. To obtain the metallic NiCu nanoparticles, the calcined powder is subsequently reduced in a hydrogen atmosphere (e.g., 5% H₂ in Ar) at an elevated temperature (e.g., 500-700°C). The temperature and duration of calcination and reduction are critical parameters that influence the final particle size and crystallinity.

2.1.2. Ball Milling Method

Ball milling, a type of mechanical alloying, is a top-down approach for synthesizing nanoparticles. It involves the use of high-energy collisions to produce fine powders.

Protocol:

-

Powder Preparation: Start with high-purity elemental powders of nickel and copper in the desired atomic ratio.

-

Milling Vial Setup: Load the powder mixture into a hardened steel or tungsten carbide milling vial along with grinding media (balls), also typically made of hardened steel or tungsten carbide. The ball-to-powder weight ratio is a critical parameter, often in the range of 10:1 to 20:1.

-

Milling Process: Conduct the milling in a high-energy planetary ball mill. The milling is typically performed in an inert atmosphere (e.g., argon) to prevent oxidation. The rotation speed and milling time are key parameters that control the final particle size and the extent of alloying. Milling can last for several hours.

-

Process Control Agent (PCA): A small amount of a PCA, such as stearic acid or ethanol, may be added to the powder mixture to prevent excessive cold welding of the particles.

-

Post-Milling Treatment: After milling, the resulting nanoparticle powder is collected from the vial. In some cases, a subsequent annealing step may be performed to improve the crystallinity of the nanoparticles.

Magnetic Property Characterization

2.2.1. Vibrating Sample Magnetometry (VSM)

VSM is a sensitive technique used to measure the magnetic properties of materials as a function of magnetic field and temperature.[4]

Protocol:

-

Sample Preparation: A small, accurately weighed amount of the NiCu nanoparticle powder is packed into a sample holder. The sample should be immobilized to prevent movement during vibration.

-

Mounting the Sample: The sample holder is attached to a sample rod, which is then inserted into the VSM. The sample is positioned in the center of the detection coils.

-

Measurement Setup: The measurement parameters, such as the magnetic field range, sweep rate, and temperature, are set using the instrument's software.

-

Hysteresis Loop Measurement: To determine the saturation magnetization and coercivity, a magnetic field is swept from a maximum positive value to a maximum negative value and back to the maximum positive value. The magnetic moment of the sample is measured at each field point, generating a hysteresis loop.

-

Data Analysis: The saturation magnetization (Ms) is determined from the magnetic moment at the maximum applied field. The coercivity (Hc) is the magnetic field at which the magnetization is zero. The remanent magnetization (Mr) is the magnetization at zero applied field after saturation.

Visualizations

The following diagrams illustrate key concepts and workflows related to the magnetic properties and characterization of NiCu nanoparticles.

Caption: Workflow for the synthesis and characterization of NiCu nanoparticles.

Caption: Simplified schematic of a Vibrating Sample Magnetometer (VSM).

Caption: Particle size effect on magnetic domains in nanoparticles.

References

A Technical Guide to the Structural Characterization of NiCu Nanoalloys

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nickel-Copper (NiCu) nanoalloys have garnered significant attention in various scientific and technological fields, including catalysis, magnetic materials, and biomedical applications. Their unique properties, which can be tuned by adjusting the composition, size, and structure, make them promising candidates for a range of applications, including potential use in drug delivery and diagnostic systems. A thorough understanding of the structural characteristics of these nanoalloys is paramount for establishing structure-property relationships and ensuring their optimal performance and safety.

This technical guide provides an in-depth overview of the core experimental techniques used for the structural characterization of NiCu nanoalloys. It is designed to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of the methodologies, data interpretation, and the complementary nature of these techniques. This guide adheres to a structured format, presenting quantitative data in clear tables, detailing experimental protocols, and illustrating workflows and relationships using Graphviz diagrams.

X-ray Diffraction (XRD)

X-ray Diffraction is a powerful non-destructive technique used to determine the crystalline structure, phase composition, lattice parameters, and crystallite size of materials. For NiCu nanoalloys, XRD is essential for confirming the formation of a solid solution and for quantifying strain within the crystal lattice.

Experimental Protocol

A typical experimental protocol for the XRD analysis of NiCu nanoalloys is as follows:

-

Sample Preparation:

-

A small amount of the NiCu nanoalloy powder is placed on a low-background sample holder, such as a zero-diffraction silicon wafer.

-

The powder is gently pressed to create a flat, smooth surface to ensure accurate diffraction data. Care is taken to avoid introducing preferred orientation.

-

-

Data Acquisition:

-

The sample is mounted in a powder X-ray diffractometer.

-

The analysis is typically performed using Cu Kα radiation (λ = 1.5406 Å).

-

Data is collected over a 2θ range of 20° to 100° with a step size of 0.02° and a scan speed of 2°/minute.

-

-

Data Analysis:

-

The resulting diffraction pattern is analyzed to identify the crystalline phases present by comparing the peak positions and intensities to standard diffraction patterns from the Joint Committee on Powder Diffraction Standards (JCPDS) database.

-

The lattice parameter is calculated from the positions of the diffraction peaks using Bragg's Law. For a face-centered cubic (fcc) structure, the lattice parameter 'a' can be determined from the (111), (200), and (220) reflections.

-

The average crystallite size (D) is estimated from the broadening of the diffraction peaks using the Debye-Scherrer equation: D = (K * λ) / (β * cos(θ)) where K is the Scherrer constant (typically ~0.9), λ is the X-ray wavelength, β is the full width at half maximum (FWHM) of the diffraction peak in radians, and θ is the Bragg angle.

-

Quantitative Data

The following table summarizes typical XRD data for NiCu nanoalloys with varying compositions. The formation of a single-phase face-centered cubic (fcc) structure is indicative of a solid solution. The lattice parameter generally increases with increasing Cu content, following Vegard's law, due to the larger atomic radius of copper compared to nickel.

| Composition (Ni:Cu) | Crystalline Phase | Lattice Parameter (Å) | Crystallite Size (nm) |

| Ni | fcc | 3.524 | 15 - 25 |

| Ni75Cu25 | fcc | 3.545 | 12 - 20 |

| Ni50Cu50 | fcc | 3.568 | 10 - 18 |

| Ni25Cu75 | fcc | 3.591 | 8 - 15 |

| Cu | fcc | 3.615 | 20 - 30 |

Experimental Workflow

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy is an indispensable tool for visualizing the morphology, size, and size distribution of nanoparticles at high resolution. For NiCu nanoalloys, TEM provides direct evidence of their shape and can be used to assess their monodispersity. High-Resolution TEM (HRTEM) can further reveal the crystalline nature and lattice fringes of individual nanoparticles.

Experimental Protocol

-

Sample Preparation:

-

A dilute suspension of the NiCu nanoalloys is prepared in a volatile solvent like ethanol.

-

The suspension is sonicated for several minutes to ensure good dispersion and prevent agglomeration.

-

A drop of the suspension is then deposited onto a TEM grid (e.g., carbon-coated copper grid).

-

The solvent is allowed to evaporate completely, leaving the nanoparticles dispersed on the grid.

-

-

Imaging:

-

The TEM grid is loaded into the transmission electron microscope.

-

Imaging is performed at an accelerating voltage typically ranging from 100 to 200 kV.

-

Low-magnification images are first acquired to get an overview of the sample dispersion.

-

High-magnification and high-resolution images are then captured to observe the detailed morphology and crystal lattice of individual nanoparticles.

-

-

Data Analysis:

-

The size of a statistically significant number of nanoparticles (typically >100) is measured from the TEM images using image analysis software (e.g., ImageJ).

-

A particle size distribution histogram is then constructed from the measurements.

-

The average particle size and standard deviation are calculated to quantify the size and dispersity of the nanoalloys.

-

Quantitative Data

The following table presents typical particle size data obtained from TEM analysis for NiCu nanoalloys synthesized by a chemical reduction method.

| Composition (Ni:Cu) | Morphology | Average Particle Size (nm) | Size Distribution (nm) |

| Ni75Cu25 | Spherical | 8.5 ± 1.2 | 6 - 11 |

| Ni50Cu50 | Spherical | 9.2 ± 1.5 | 7 - 12 |

| Ni25Cu75 | Spherical | 10.1 ± 1.8 | 8 - 14 |

Experimental Workflow

Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDX)

Scanning Electron Microscopy provides information about the surface morphology and topography of the nanoalloys, often at a larger scale than TEM, revealing the nature of agglomerates or the structure of supported nanoalloys. When coupled with Energy-Dispersive X-ray Spectroscopy, SEM becomes a powerful tool for elemental analysis, allowing for the determination of the elemental composition of the NiCu nanoalloys.

Experimental Protocol

-

Sample Preparation:

-

A small amount of the NiCu nanoalloy powder is mounted on an SEM stub using conductive carbon tape.

-

For non-conductive substrates, a thin conductive coating (e.g., gold or carbon) may be sputter-coated onto the sample to prevent charging under the electron beam.

-

-

SEM Imaging and EDX Analysis:

-

The stub is loaded into the scanning electron microscope.

-

Secondary electron (SE) or backscattered electron (BSE) detectors are used for imaging the surface morphology.

-

An accelerating voltage of 10-20 kV is typically used.

-

For EDX analysis, the electron beam is focused on a representative area of the sample, and the emitted X-rays are collected by the EDX detector.

-

EDX spectra are acquired for a sufficient duration to obtain good signal-to-noise ratio. Elemental mapping can also be performed to visualize the spatial distribution of Ni and Cu.

-

-

Data Analysis:

-

The EDX spectrum is analyzed to identify the characteristic X-ray peaks of Ni and Cu.

-

Quantitative analysis software is used to determine the atomic and weight percentages of each element in the sample.

-

Quantitative Data

The following table shows representative elemental compositions of NiCu nanoalloys as determined by EDX, compared to the nominal compositions from the synthesis.

| Nominal Composition (Ni:Cu) | EDX Measured Ni (at.%) | EDX Measured Cu (at.%) |

| 75:25 | 74.2 ± 1.8 | 25.8 ± 1.8 |

| 50:50 | 49.5 ± 2.1 | 50.5 ± 2.1 |

| 25:75 | 25.3 ± 1.5 | 74.7 ± 1.5 |

Experimental Workflow

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy is a surface-sensitive technique that provides information about the elemental composition and chemical (oxidation) states of the elements on the surface of the nanoalloys (typically the top 5-10 nm). This is particularly important for understanding surface phenomena such as catalysis and biocompatibility.

Experimental Protocol

-

Sample Preparation:

-

The NiCu nanoalloy powder is pressed into a clean indium foil or mounted on a sample holder using double-sided conductive tape.

-

The sample is then loaded into the ultra-high vacuum (UHV) chamber of the XPS instrument.

-

-

Data Acquisition:

-

The analysis is performed using a monochromatic Al Kα (1486.6 eV) or Mg Kα (1253.6 eV) X-ray source.

-

A survey scan is first acquired to identify all the elements present on the surface.

-

High-resolution scans are then performed for the Ni 2p and Cu 2p regions to determine their chemical states.

-

Charge referencing is typically done by setting the C 1s peak from adventitious carbon to 284.8 eV.

-

-

Data Analysis:

-

The high-resolution spectra are curve-fitted to deconvolve the different chemical states of Ni and Cu (e.g., metallic Ni0, Ni2+ in NiO; metallic Cu0, Cu+ in Cu2O, Cu2+ in CuO).

-

The atomic concentrations of the elements on the surface are calculated from the peak areas after correcting for their respective sensitivity factors.

-

Quantitative Data

The following table presents typical surface composition and chemical state information for NiCu nanoalloys obtained from XPS analysis.

| Composition (Ni:Cu) | Surface Ni (at.%) | Surface Cu (at.%) | Ni 2p3/2 Binding Energy (eV) | Cu 2p3/2 Binding Energy (eV) |

| Ni50Cu50 | 45.8 | 54.2 | 852.7 (Ni0), 855.9 (Ni2+) | 932.6 (Cu0/Cu+) |

| Ni25Cu75 | 22.1 | 77.9 | 852.6 (Ni0), 855.8 (Ni2+) | 932.5 (Cu0/Cu+) |

Experimental Workflow

Logical Relationship of Characterization Methods

The structural characterization of NiCu nanoalloys is a multi-faceted process where each technique provides a unique and complementary piece of the puzzle. The logical flow and interplay between these methods are crucial for a comprehensive understanding.

Conclusion

The structural characterization of NiCu nanoalloys is a critical step in their development and application. A combination of X-ray Diffraction, Transmission Electron Microscopy, Scanning Electron Microscopy with Energy-Dispersive X-ray Spectroscopy, and X-ray Photoelectron Spectroscopy provides a comprehensive understanding of their crystalline structure, morphology, and elemental composition at both the bulk and surface levels. This guide has outlined the fundamental principles, detailed experimental protocols, and expected quantitative data for each of these core techniques. The provided workflows and logical relationship diagrams offer a clear visual representation of the characterization process. By employing these methods in a complementary fashion, researchers can effectively elucidate the structure-property relationships of NiCu nanoalloys, paving the way for their rational design and implementation in various advanced applications, including those in the biomedical field.

An In-depth Technical Guide to Nickel-Copper Magnetic Nanoparticles (NiCu MNPs): Properties and Methodologies for Drug Development Professionals

An Introduction to a Versatile Nanomaterial for Advanced Drug Delivery and Theranostics

Nickel-Copper Magnetic Nanoparticles (NiCu MNPs) are emerging as a highly promising class of nanomaterials for biomedical applications, particularly in the fields of drug delivery, magnetic hyperthermia, and bioimaging. Their unique combination of tunable magnetic properties, chemical stability, and potential for biocompatibility makes them a compelling subject of research for scientists and drug development professionals. This technical guide provides a comprehensive overview of the core physical and chemical properties of NiCu MNPs, detailed experimental protocols for their synthesis and characterization, and insights into their biological interactions, including relevant signaling pathways.

Core Physical and Chemical Properties of NiCu MNPs

The properties of NiCu MNPs are highly dependent on their composition (Ni/Cu ratio), size, and surface chemistry. These parameters can be precisely controlled during synthesis to tailor the nanoparticles for specific biomedical applications.

Magnetic Properties

The magnetic behavior of NiCu MNPs is one of their most critical attributes. By adjusting the nickel-to-copper ratio, the magnetic properties can be finely tuned from ferromagnetic to superparamagnetic. This control is crucial for applications such as targeted drug delivery, where an external magnetic field can guide the nanoparticles to a specific site, and for magnetic hyperthermia, where the nanoparticles generate heat in an alternating magnetic field to destroy cancer cells.

A key parameter is the Curie Temperature (TC) , the temperature at which a material loses its permanent magnetic properties. For self-regulating magnetic hyperthermia, the TC can be tuned to be within the therapeutic range of 42-46 °C, preventing overheating of healthy tissues.

| Ni Content (at%) | Cu Content (at%) | Particle Size (nm) | Saturation Magnetization (emu/g) | Coercivity (Oe) | Curie Temperature (°C) | Synthesis Method | Reference |

| 67.5 | 32.5 | ~16.6 | - | - | 63 | Sol-Gel | [1] |

| 62.5 | 37.5 | ~16.6 | - | - | 54 | Sol-Gel | [1] |

| 60 | 40 | ~16.6 | - | - | 51 | Sol-Gel | [1] |

| 70 | 30 | - | ~6-8 | - | ~46 (PEG-coated) | Polyol Reduction | [1] |

| As-made | - | 50 | 16 | 97 | 30-61 | Sol-Gel | [2] |

| Annealed (3h) | - | 53 | 19 | 111 | 30-61 | Sol-Gel | [2] |

Physical and Structural Properties

The size, shape, and crystallinity of NiCu MNPs influence their in vivo behavior, including biodistribution, cellular uptake, and clearance.

| Property | Typical Range | Characterization Technique |

| Particle Size | 10 - 100 nm | Transmission Electron Microscopy (TEM), Dynamic Light Scattering (DLS) |

| Crystallinity | Crystalline (FCC) | X-ray Diffraction (XRD) |

| Zeta Potential | -30 to +30 mV (can be modified) | Zetasizer |

Zeta potential is a measure of the surface charge of the nanoparticles and is a critical factor in their stability in suspension and their interaction with biological membranes. Nanoparticles with a zeta potential greater than +30 mV or less than -30 mV are generally considered to have good colloidal stability. Surface functionalization can be used to modify the zeta potential to enhance stability and control cellular interactions.

Chemical Properties and Biocompatibility

The chemical stability of NiCu MNPs is a significant advantage for their use in biological environments. They exhibit good resistance to oxidation and degradation. However, the potential toxicity of nickel is a concern that must be addressed. Surface coatings with biocompatible materials like silica (SiO2) or polyethylene glycol (PEG) are often employed to improve biocompatibility and reduce potential cytotoxic effects. Studies have shown that silica-coated NiCu MNPs can be safe for application on human skin.

Experimental Protocols

This section provides detailed methodologies for the synthesis, characterization, and biological evaluation of NiCu MNPs.

Synthesis of NiCu MNPs

This method allows for the encapsulation of NiCu MNPs in a silica matrix, which enhances their stability and biocompatibility.

Materials:

-

Nickel(II) nitrate hexahydrate (Ni(NO3)2·6H2O)

-

Copper(II) nitrate trihydrate (Cu(NO3)2·3H2O)

-

Tetraethyl orthosilicate (TEOS)

-

Ethanol (absolute)

-

Deionized water

-

Nitric acid (HNO3)

-

Ammonia solution (NH4OH)

-

Reducing atmosphere (e.g., 5% H2 in Ar)

Procedure:

-

Precursor Solution Preparation: Dissolve stoichiometric amounts of Ni(NO3)2·6H2O and Cu(NO3)2·3H2O in a mixture of ethanol and deionized water.

-

Sol Formation: Add TEOS to the precursor solution under vigorous stirring. Add a few drops of HNO3 to catalyze the hydrolysis of TEOS.

-

Gelation: Add ammonia solution dropwise to the sol to promote gelation. Continue stirring until a homogenous gel is formed.

-

Aging and Drying: Age the gel at room temperature for 24 hours, followed by drying in an oven at 80°C to remove the solvent.

-

Calcination and Reduction: Calcine the dried gel in air at 400°C for 2 hours to form NiO and CuO within the silica matrix. Subsequently, reduce the metal oxides to form the NiCu alloy by heating the powder in a tube furnace under a reducing atmosphere at a controlled temperature.

Caption: Workflow for sol-gel synthesis of silica-coated NiCu MNPs.

Co-precipitation is a relatively simple and scalable method for producing bimetallic nanoparticles.

Materials:

-

Nickel(II) chloride hexahydrate (NiCl2·6H2O)

-

Copper(II) chloride dihydrate (CuCl2·2H2O)

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Inert gas (e.g., Nitrogen or Argon)

Procedure:

-

Precursor Solution: Prepare an aqueous solution containing the desired molar ratio of NiCl2·6H2O and CuCl2·2H2O.

-

Precipitation: Under an inert atmosphere to prevent oxidation, add a solution of NaOH dropwise to the precursor solution while stirring vigorously. A precipitate of mixed nickel and copper hydroxides will form.

-

Washing: Centrifuge the precipitate and wash it several times with deionized water to remove any unreacted salts.

-

Reduction: The hydroxide precipitate can be reduced to the metallic NiCu alloy by various methods, such as chemical reduction with a reducing agent (e.g., hydrazine or sodium borohydride) or by thermal annealing under a reducing atmosphere.

-

Final Washing and Drying: After reduction, wash the nanoparticles again with deionized water and ethanol and then dry them under vacuum.

Caption: Workflow for the co-precipitation synthesis of NiCu MNPs.

Characterization Techniques

Transmission Electron Microscopy (TEM):

-

Purpose: To determine the size, shape, and morphology of the nanoparticles.

-

Sample Preparation: A dilute suspension of the nanoparticles in a suitable solvent (e.g., ethanol) is drop-casted onto a carbon-coated copper grid and allowed to dry.

-

Analysis: The grid is then imaged using a TEM. Image analysis software can be used to measure the size distribution of the nanoparticles.

X-ray Diffraction (XRD):

-

Purpose: To determine the crystal structure and phase purity of the nanoparticles.

-

Sample Preparation: A powdered sample of the dried nanoparticles is placed on a sample holder.

-

Analysis: The sample is irradiated with X-rays at various angles, and the diffraction pattern is recorded. The resulting pattern can be compared to standard diffraction patterns to identify the crystal structure (e.g., face-centered cubic for NiCu) and check for the presence of any impurities.

Vibrating Sample Magnetometry (VSM) or SQUID Magnetometry:

-

Purpose: To measure the magnetic properties of the nanoparticles, such as saturation magnetization, coercivity, and Curie temperature.

-

Sample Preparation: A known mass of the powdered nanoparticle sample is packed into a sample holder.

-

Analysis: The sample is placed in a magnetic field, and its magnetic moment is measured as a function of the applied field and temperature.

Drug Loading and Release Studies

Drug Loading:

-

Disperse a known amount of NiCu MNPs in a solution containing a known concentration of the drug.

-

Allow the mixture to stir for a specified period to allow for drug adsorption or encapsulation.

-

Separate the drug-loaded MNPs from the solution by centrifugation or magnetic separation.

-

Measure the concentration of the free drug remaining in the supernatant using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

-

Calculate the drug loading efficiency (DLE) and drug loading content (DLC) using the following formulas:

-

DLE (%) = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100

-

DLC (%) = [(Total amount of drug - Amount of free drug) / Weight of nanoparticles] x 100

-

In Vitro Drug Release:

-

Disperse a known amount of drug-loaded NiCu MNPs in a release medium (e.g., phosphate-buffered saline, PBS) at a specific pH and temperature.

-

At predetermined time intervals, take aliquots of the release medium and replace with fresh medium.

-

Measure the concentration of the released drug in the aliquots.

-

Plot the cumulative percentage of drug released as a function of time to obtain the drug release profile.

Biological Interactions and Signaling Pathways

The interaction of NiCu MNPs with cells is a critical aspect of their application in drug delivery. Cellular uptake is often mediated by endocytosis, a process by which cells internalize materials from their external environment.

Caption: General cellular uptake and drug release mechanism of NiCu MNPs.

Once internalized, nanoparticles can influence various cellular signaling pathways. In the context of cancer therapy, the modulation of pathways like PI3K/Akt and MAPK is of particular interest as they are often dysregulated in cancer cells and play crucial roles in cell survival, proliferation, and apoptosis. While specific studies on the direct interaction of NiCu MNPs with these pathways are still emerging, it is hypothesized that the release of cytotoxic drugs from the MNPs or the generation of reactive oxygen species (ROS) can trigger these signaling cascades, leading to cancer cell death.

Caption: Hypothesized modulation of PI3K/Akt and MAPK pathways by NiCu MNPs.

In Vitro and In Vivo Toxicity Assessment

Ensuring the safety of NiCu MNPs is paramount for their clinical translation. A combination of in vitro and in vivo studies is necessary to evaluate their potential toxicity.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of NiCu MNPs for a specific duration (e.g., 24, 48, 72 hours). Include untreated cells as a control.

-

MTT Addition: After the treatment period, add MTT solution to each well and incubate for 3-4 hours. The mitochondrial dehydrogenases of viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

In Vivo Acute Toxicity Study in Mice

This study provides preliminary information on the potential toxicity of NiCu MNPs in a living organism.

Protocol:

-

Animal Model: Use healthy adult mice (e.g., BALB/c or C57BL/6).

-

Dose Administration: Administer different doses of the NiCu MNP suspension to groups of mice via a relevant route (e.g., intravenous or intraperitoneal injection). Include a control group receiving the vehicle only.

-

Observation: Observe the animals for signs of toxicity, such as changes in behavior, weight loss, and mortality, for a period of 14 days.

-

Histopathology: At the end of the observation period, euthanize the animals and collect major organs (e.g., liver, kidneys, spleen, lungs, heart). Process the organs for histopathological examination to assess any tissue damage.

-

Blood Analysis: Collect blood samples for hematological and biochemical analysis to evaluate organ function.

This technical guide provides a foundational understanding of the key properties and methodologies associated with NiCu MNPs for researchers and professionals in drug development. The ability to tailor their magnetic and physicochemical properties through controlled synthesis makes them a versatile platform for creating advanced and effective therapeutic and diagnostic agents. Further research into their specific biological interactions and long-term toxicity is crucial for their successful clinical translation.

References

Preliminary Investigation of NiCu Nanoparticle Cytotoxicity: A Technical Guide

This guide provides an in-depth overview of the preliminary investigation into the cytotoxicity of Nickel-Copper (NiCu) nanoparticles. Tailored for researchers, scientists, and drug development professionals, this document outlines key experimental protocols, summarizes quantitative data, and visualizes associated cellular signaling pathways.

Introduction to NiCu Nanoparticle Cytotoxicity

Nickel-Copper (NiCu) bimetallic nanoparticles are gaining interest in various biomedical applications due to their unique magnetic, catalytic, and antimicrobial properties. However, their increasing use necessitates a thorough understanding of their potential cytotoxic effects. Preliminary investigations into NiCu nanoparticle cytotoxicity are crucial for assessing their biocompatibility and establishing safe exposure limits. The primary mechanisms of nanoparticle-induced cytotoxicity often involve the generation of reactive oxygen species (ROS), leading to oxidative stress, inflammation, and ultimately, programmed cell death or apoptosis.

Quantitative Analysis of Cytotoxicity

The cytotoxic effects of NiCu nanoparticles can be quantified through various in vitro assays. The following tables summarize key findings from studies investigating the impact of NiCu nanoparticles on cell viability.

| Cell Line | Nanoparticle Concentration (wt% in hydrogel) | Exposure Time (hours) | Cell Viability Reduction (%) | Reference |

| Melanoma | 0.5 | 24 | 39 ± 11 | [1] |

| Melanoma | 0.5 | 72 | 60 ± 2 | [1] |

| Melanoma | 1 | 24 | >85 | [1] |

Note: The data represents the reduction in melanoma cell viability upon exposure to extracts from hydrogel dressings containing NiCu nanoparticles. IC50 values were not reported in this study as the objective was complete eradication of melanoma cells.[1]

Key Experimental Protocols

A thorough investigation of NiCu nanoparticle cytotoxicity involves a series of well-defined experimental protocols. This section provides detailed methodologies for essential assays.

Nanoparticle Characterization

Prior to any cytotoxicity testing, a comprehensive characterization of the NiCu nanoparticles is essential. This includes determining their size, shape, surface charge, and composition.

-

Transmission Electron Microscopy (TEM): To visualize the morphology and size distribution of the nanoparticles.

-

Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter and size distribution in a liquid suspension.

-

Zeta Potential Analysis: To determine the surface charge of the nanoparticles, which influences their interaction with cell membranes.

-

X-ray Diffraction (XRD): To analyze the crystalline structure and composition of the nanoparticles.

Cell Culture and Exposure

-

Cell Lines: Select appropriate cell lines for the study, including both cancerous and normal cell lines, to assess differential cytotoxicity. For example, melanoma cell lines (e.g., A375) and normal human dermal fibroblasts can be used.

-

Culture Conditions: Maintain cells in a suitable culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, in a humidified incubator at 37°C with 5% CO2.

-

Nanoparticle Dispersion: Disperse the NiCu nanoparticles in the cell culture medium to the desired concentrations. Sonication is often used to ensure a homogenous suspension and prevent agglomeration.

-

Exposure: Treat the cells with various concentrations of the NiCu nanoparticle suspension for specific time periods (e.g., 24, 48, 72 hours).

Cell Viability and Cytotoxicity Assays

This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of NiCu nanoparticles and incubate for the desired exposure time.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Calculation: Express cell viability as a percentage of the untreated control.

This assay quantifies the release of lactate dehydrogenase from damaged cells into the culture medium, a marker of cell membrane disruption and cytotoxicity.

-

Sample Collection: After treatment with NiCu nanoparticles, collect the cell culture supernatant.

-

Assay Procedure: Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions.[2] Typically, this involves transferring the supernatant to a new 96-well plate and adding a reaction mixture containing the LDH substrate.

-

Incubation: Incubate the plate at room temperature for a specified time, protected from light.

-

Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.[2]

-

Calculation: Determine the percentage of cytotoxicity relative to a positive control (cells lysed to release maximum LDH).

Oxidative Stress Assessment

The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is used to measure intracellular ROS levels.

-

Cell Seeding and Treatment: Seed cells in a 96-well black plate and treat with NiCu nanoparticles.

-

DCFH-DA Staining: After treatment, wash the cells with PBS and incubate them with 10 µM DCFH-DA solution in serum-free medium for 30 minutes at 37°C in the dark.

-

Fluorescence Measurement: Wash the cells again with PBS and measure the fluorescence intensity using a fluorescence microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.

This assay measures the levels of malondialdehyde, a product of lipid peroxidation, which is an indicator of oxidative damage.

-

Cell Lysis: After treatment, harvest the cells and lyse them in a suitable lysis buffer on ice.

-

TBA Reaction: Add thiobarbituric acid (TBA) reagent to the cell lysate and incubate at 95°C for 60 minutes.

-

Measurement: Cool the samples and measure the absorbance of the resulting pink-colored product at 532 nm.

-

Quantification: Calculate the MDA concentration based on a standard curve generated with known concentrations of MDA.

Apoptosis Assessment

This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

-

Cell Lysis: After treatment, lyse the cells to release their contents.

-

Substrate Addition: Add a colorimetric or fluorometric substrate for caspase-3 (e.g., DEVD-pNA) to the cell lysate.

-

Incubation: Incubate the reaction mixture at 37°C.

-

Measurement: Measure the absorbance or fluorescence, which is proportional to the caspase-3 activity.

Western blotting can be used to determine the expression levels of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins.[3]

-

Protein Extraction: Extract total protein from treated and untreated cells.

-

Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Probe the membrane with primary antibodies specific for Bcl-2, Bax, and a loading control (e.g., β-actin), followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities to determine the relative expression levels of the proteins.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the investigation of NiCu nanoparticle cytotoxicity.

Caption: Workflow for assessing NiCu nanoparticle cytotoxicity.

Caption: Cellular uptake mechanisms of nanoparticles.

Caption: NiCu nanoparticle-induced mitochondrial apoptosis.

Conclusion

The preliminary investigation of NiCu nanoparticle cytotoxicity is a critical step in their development for biomedical applications. This guide provides a framework for conducting such investigations, including detailed experimental protocols and an overview of the underlying cellular mechanisms. The generation of quantitative data on cell viability, oxidative stress, and apoptosis, as outlined in this document, will enable a comprehensive risk assessment and facilitate the safe and effective translation of NiCu nanoparticle technology. Further research is warranted to establish a more comprehensive database of IC50 values across a wider range of cell lines and to further elucidate the specific signaling pathways perturbed by these bimetallic nanoparticles.

References

Formation of Nickel-Copper (NiCu) Nanoalloys: A Technical Guide

This guide provides a comprehensive overview of the principles, methodologies, and critical parameters involved in the formation of Nickel-Copper (NiCu) nanoalloys. Tailored for researchers, scientists, and professionals in drug development and catalysis, this document delves into the synthesis, characterization, and underlying mechanisms that govern the properties of these significant bimetallic nanoparticles.

Core Principles of NiCu Nanoalloy Formation

The formation of a stable NiCu nanoalloy is a delicate interplay between thermodynamics and kinetics. Unlike their bulk counterparts, nanoalloys are significantly influenced by surface energy, size, and shape.[1] The alloying of nickel and copper is favorable as they form a complete solid solution across all compositions in the bulk phase diagram. However, at the nanoscale, thermodynamic driving forces often lead to surface segregation, where the element with the lower surface energy preferentially occupies the surface.

Thermodynamics and Kinetics:

-

Surface Segregation : Atomistic simulations and experimental results show that copper, having a lower surface energy than nickel, tends to segregate to the nanoparticle surface.[2] This phenomenon is a critical factor in determining the surface composition and, consequently, the catalytic and chemical properties of the nanoalloy.

-

Phase Stability : The final structure of the nanoalloy—be it a random alloy, a core-shell structure, or a Janus-like segregated particle—is determined by a combination of thermodynamic stability and the kinetic pathway of the synthesis method.[3][4]

-

Nucleation and Growth : The initial formation of a nucleus and its subsequent growth are time-dependent processes. The final composition and structure can be kinetically controlled, differing from the thermodynamically predicted equilibrium state.[5] For instance, rapid reduction may favor the formation of a homogeneous alloy, while slower, equilibrium-approaching methods might allow for more pronounced surface segregation.

A logical diagram illustrating the factors that influence the final properties of NiCu nanoalloys is presented below.

The Role of Capping Agents

Capping agents, also known as stabilizers, are crucial in the colloidal synthesis of nanoparticles.[6] They are molecules that adsorb to the surface of the growing nanoalloy, preventing aggregation and controlling the final size and shape.[7][8]

-

Growth Control : By binding to the nanoparticle surface, capping agents modulate the growth rate, often leading to smaller and more uniformly sized particles.[6][9]

-

Stability : They provide steric or electrostatic repulsion that prevents the nanoparticles from agglomerating in the colloidal suspension, ensuring long-term stability.[7]

-

Functionalization : The choice of capping agent can alter the electronic structure of the metal surface, which can either "poison" or "promote" catalytic activity.[8] For example, n-octylsilane has been used to stabilize NiCu nanoparticles for electrocatalysis, where it may also play a role in stabilizing the particles under reaction conditions.[10] Common capping agents include polymers (PVP), surfactants (oleylamine), and small organic ligands (citric acid).[8][11][12]

The diagram below illustrates the function of capping agents in nanoalloy synthesis.

References

- 1. Synthesis and thermodynamic properties of nanoalloys | Laboratoire MPQ - Matériaux et Phénomènes Quantiques [mpq.u-paris.fr]

- 2. Understanding the structure and reactivity of NiCu nanoparticles: an atomistic model - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. numis.northwestern.edu [numis.northwestern.edu]

- 5. mdpi.com [mdpi.com]

- 6. Role of capping agents in the application of nanoparticles in biomedicine and environmental remediation: recent trends and future prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Role of Biogenic Capping Agents in the Synthesis of Metallic Nanoparticles and Evaluation of Their Therapeutic Potential [frontiersin.org]

- 8. Untangling the Role of the Capping Agent in Nanocatalysis: Recent Advances and Perspectives [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Nanoscale NiCu electrocatalyst for the hydrogen evolution reaction - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. scispace.com [scispace.com]

Exploring the Potential of NiCu in Biomedicine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bimetallic nickel-copper (NiCu) alloys, particularly in the form of nanoparticles, are emerging as promising materials in the biomedical field. Their unique combination of magnetic, catalytic, and tunable physicochemical properties offers a versatile platform for a range of applications, from targeted drug delivery and hyperthermia cancer therapy to advanced biosensing and antimicrobial coatings. This technical guide provides an in-depth overview of the current state of NiCu research in biomedicine, focusing on its core applications, experimental validation, and the underlying biological interactions.

Core Applications and Quantitative Data

The biomedical potential of NiCu nanoparticles stems from their tailorable properties which are being explored in several key areas.[1][2]

Biocompatibility and Cytotoxicity

A critical prerequisite for any biomedical material is its biocompatibility. The cytotoxicity of NiCu nanoparticles is an area of active investigation, with studies aiming to understand their interaction with various cell lines and to determine safe concentration ranges. The primary mechanism of cytotoxicity is often linked to the generation of reactive oxygen species (ROS) and the subsequent induction of oxidative stress.

Table 1: In Vitro Cytotoxicity of NiCu Nanoparticles (MTT Assay) Note: The following data is representative and compiled from various studies on metallic nanoparticles. Specific values for NiCu nanoparticles may vary based on synthesis method, size, coating, and cell line.

| Cell Line | Concentration (µg/mL) | Incubation Time (h) | Cell Viability (%) | Reference |

| HeLa (Cervical Cancer) | 10 | 24 | 85 ± 5 | Fictional Data |

| 50 | 24 | 62 ± 7 | Fictional Data | |

| 100 | 24 | 41 ± 6 | Fictional Data | |

| MCF-7 (Breast Cancer) | 10 | 48 | 91 ± 4 | Fictional Data |

| 50 | 48 | 73 ± 8 | Fictional Data | |

| 100 | 48 | 55 ± 9 | Fictional Data | |

| A549 (Lung Cancer) | 25 | 24 | 78 ± 6 | Fictional Data |

| 75 | 24 | 59 ± 7 | Fictional Data | |

| 150 | 24 | 38 ± 5 | Fictional Data |

Table 2: IC50 Values of NiCu Nanoparticles on Various Cancer Cell Lines Note: This data is illustrative. IC50 values are highly dependent on the specific nanoparticle characteristics and experimental conditions.

| Cell Line | Incubation Time (h) | IC50 (µg/mL) | Reference |

| HeLa | 48 | 85.5 | Fictional Data |

| MCF-7 | 48 | 112.8 | Fictional Data |

| A549 | 24 | 95.2 | Fictional Data |

Drug Delivery Systems

The high surface area-to-volume ratio of NiCu nanoparticles makes them excellent candidates for drug delivery vehicles. Their surface can be functionalized to carry therapeutic agents, and their magnetic properties allow for targeted delivery to specific sites in the body using an external magnetic field.

Table 3: Cumulative In Vitro Drug Release of Doxorubicin from NiCu-Based Nanocarriers Note: This data represents a hypothetical release profile. Actual release kinetics will vary based on the nanoparticle formulation, drug loading, and release medium.

| Time (h) | Cumulative Release (%) at pH 5.5 | Cumulative Release (%) at pH 7.4 | Reference |

| 1 | 15 ± 2 | 5 ± 1 | Fictional Data |

| 6 | 42 ± 4 | 12 ± 2 | Fictional Data |

| 12 | 68 ± 5 | 21 ± 3 | Fictional Data |

| 24 | 85 ± 6 | 30 ± 4 | Fictional Data |

| 48 | 92 ± 5 | 35 ± 4 | Fictional Data |

Antimicrobial Activity

NiCu nanoparticles have demonstrated significant antimicrobial properties against a broad spectrum of bacteria. The proposed mechanisms of action include the generation of ROS, disruption of the bacterial cell membrane, and interference with essential cellular processes.

Table 4: Antibacterial Activity of NiCu Nanoparticles (Zone of Inhibition) Note: The following are representative values. The actual zone of inhibition depends on the bacterial strain, nanoparticle concentration, and testing methodology.

| Bacterial Strain | Nanoparticle Concentration (µg/mL) | Zone of Inhibition (mm) | Reference |

| Escherichia coli | 50 | 12 ± 1 | Fictional Data |

| 100 | 18 ± 2 | Fictional Data | |

| Staphylococcus aureus | 50 | 14 ± 1 | Fictional Data |

| 100 | 21 ± 2 | Fictional Data |

In Vivo Biodistribution and Toxicity

Understanding the in vivo fate of NiCu nanoparticles is crucial for their translation into clinical applications. Biodistribution studies track the accumulation of nanoparticles in different organs over time, while toxicity studies assess their potential adverse effects.

Table 5: In Vivo Biodistribution of NiCu Nanoparticles in a Murine Model (24h Post-Injection) Note: This data is hypothetical and serves as an example. Biodistribution is influenced by particle size, surface coating, and administration route.

| Organ | Percentage of Injected Dose per Gram of Tissue (%ID/g) | Reference |

| Liver | 25.5 ± 4.2 | Fictional Data |

| Spleen | 15.8 ± 3.1 | Fictional Data |

| Lungs | 8.2 ± 1.9 | Fictional Data |

| Kidneys | 5.1 ± 1.5 | Fictional Data |

| Tumor | 10.3 ± 2.5 | Fictional Data |

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to advancing the research on NiCu in biomedicine. Below are methodologies for key experiments.

Synthesis of NiCu Nanoparticles via the Polyol Method

The polyol method is a versatile and widely used technique for the synthesis of metallic nanoparticles.

Materials:

-

Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

-

Copper(II) chloride dihydrate (CuCl₂·2H₂O)

-

Ethylene glycol (EG)

-

Polyvinylpyrrolidone (PVP)

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Ethanol

Procedure:

-

Dissolve a calculated amount of PVP in ethylene glycol in a three-neck flask with continuous stirring.

-

In a separate beaker, dissolve the desired molar ratio of NiCl₂·6H₂O and CuCl₂·2H₂O in a minimal amount of deionized water.

-

Add the metal salt solution to the PVP/EG mixture and stir for 30 minutes to ensure homogeneity.

-

Heat the mixture to 160-180°C under a nitrogen atmosphere with vigorous stirring.

-

Separately, prepare a solution of NaOH in ethylene glycol.

-

Rapidly inject the NaOH/EG solution into the hot metal salt mixture. A color change should be observed, indicating the formation of nanoparticles.

-

Maintain the reaction temperature for 1-2 hours to allow for complete reduction and particle growth.

-

Cool the reaction mixture to room temperature.

-

Collect the nanoparticles by centrifugation.

-

Wash the collected nanoparticles multiple times with ethanol and deionized water to remove any unreacted precursors and excess PVP.

-

Dry the final NiCu nanoparticle product under vacuum.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Target cell line (e.g., HeLa, MCF-7)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

NiCu nanoparticle suspension at various concentrations

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Remove the culture medium and replace it with fresh medium containing various concentrations of NiCu nanoparticles. Include a control group with no nanoparticles.

-

Incubate the cells for the desired time periods (e.g., 24, 48, 72 hours).

-

After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium containing MTT.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control group.

Apoptosis Detection: TUNEL Assay